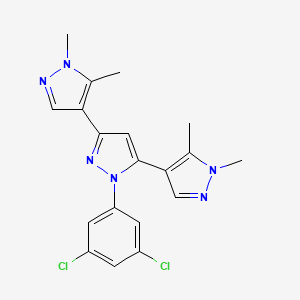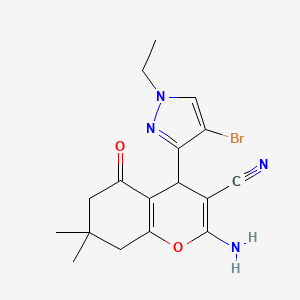![molecular formula C17H21ClN4O3S B10919483 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919483.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions . The resulting pyrazole intermediate is then chlorinated using thionyl chloride or another chlorinating agent.
The next step involves the alkylation of the pyrazole ring with an ethyl group, which can be achieved using ethyl iodide in the presence of a strong base such as sodium hydride . The resulting 4-chloro-1-ethyl-1H-pyrazole is then reacted with formaldehyde and methylamine to introduce the N-methyl group and form the N-methyl-4-(2-oxo-1-pyrrolidinyl) moiety.
Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, where the intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine . The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . This inhibition can result in various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21ClN4O3S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-22-16(15(18)11-19-22)12-20(2)26(24,25)14-8-6-13(7-9-14)21-10-4-5-17(21)23/h6-9,11H,3-5,10,12H2,1-2H3 |
InChI Key |
PCNDGVLPHOZGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N,N-diethylpropanamide](/img/structure/B10919403.png)
![methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10919405.png)
![azepan-1-yl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10919412.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10919414.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B10919415.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10919422.png)
![3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919432.png)
![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919437.png)
![N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919440.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919455.png)
![1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10919471.png)
